molecular formula C23H26N4O2 B2873281 N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251699-52-1

N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide

Cat. No.: B2873281
CAS No.: 1251699-52-1
M. Wt: 390.487
InChI Key: KPVYZKDWSSCIAD-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a piperidine-linked 1,2,4-oxadiazole scaffold. Its structure includes a 3-methylphenyl substituent on the oxadiazole ring and a 2-methylphenyl group on the acetamide moiety. Such structural motifs are common in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system (CNS) disorders or antimicrobial applications. The piperidine and oxadiazole groups enhance metabolic stability and binding affinity, while the methyl substituents modulate lipophilicity and bioavailability .

Properties

IUPAC Name

N-(2-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-16-6-5-8-19(14-16)22-25-23(29-26-22)18-10-12-27(13-11-18)15-21(28)24-20-9-4-3-7-17(20)2/h3-9,14,18H,10-13,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVYZKDWSSCIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperidine and acetamide groups. Common synthetic routes may involve:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Piperidine Ring: This step may involve nucleophilic substitution reactions where the oxadiazole intermediate reacts with piperidine derivatives.

    Formation of the Final Compound: The final step involves the acylation of the piperidine intermediate with 2-methylphenyl acetic acid derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several analogs, differing in substituents on the oxadiazole, piperidine, or acetamide groups. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Compound Name/ID Key Substituents Pharmacological Activity Key Findings
Target Compound 3-(3-methylphenyl) on oxadiazole; 2-methylphenyl on acetamide Not explicitly reported Hypothesized to exhibit CNS activity due to piperidine-oxadiazole scaffold
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-(2-methylphenyl)acetamide (M815-0550) 4-methoxyphenyl on oxadiazole Antiproliferative (in vitro) Enhanced solubility compared to methyl-substituted analogs; moderate cytotoxicity
N-{4-[2-(4-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-2-oxoethyl]phenyl}acetamide (S428-1041) Oxan-4-yl (tetrahydropyran) on oxadiazole; phenylacetamide backbone Probable kinase inhibition Improved metabolic stability due to oxan-4-yl group; higher oral bioavailability
N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide derivatives Phenylsulfonyl on piperidine; thioacetamide linkage Antibacterial Broad-spectrum activity against S. aureus and E. coli (MIC: 2–8 µg/mL)
N-{4-[4-(3-{[(2,5-difluorophenyl)sulfonyl]amino}-2-fluorophenyl)-2-(piperidin-4-yl)-1,3-thiazol-5-yl]pyridin-2-yl}acetamide Difluorophenylsulfonyl; thiazole core Kinase inhibition (e.g., JAK/STAT) High potency (IC₅₀ < 10 nM) but limited solubility

Pharmacokinetic and Physicochemical Comparisons

  • Metabolic Stability : The oxan-4-yl substituent in S428-1041 reduces cytochrome P450-mediated metabolism, whereas the methyl groups in the target compound may lead to faster hepatic clearance .
  • Binding Affinity : Thiazole-containing analogs (e.g., ) show higher target affinity due to additional hydrogen-bonding interactions, but the oxadiazole-piperidine scaffold in the target compound offers a balance between affinity and selectivity .

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